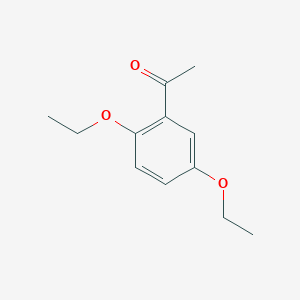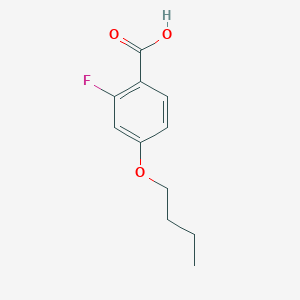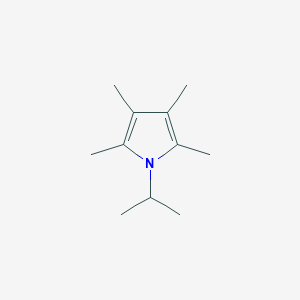![molecular formula C29H41ClO9 B053495 [(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate CAS No. 113547-99-2](/img/structure/B53495.png)
[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-O-Glucosylchlormadinol acetate: is a synthetic steroidal compound with the chemical formula C29H41ClO9 and a molecular weight of 569.09 g/mol It is a derivative of chlormadinol, modified with a glucosyl group at the 3-O position and an acetate group at the 17-O position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Glucosylchlormadinol acetate involves multiple steps, starting from the parent compound chlormadinol. The key steps include:
Glucosylation: The introduction of a glucosyl group at the 3-O position of chlormadinol. This step typically involves the use of glucosyl donors and catalysts under controlled conditions.
Acetylation: The introduction of an acetate group at the 17-O position. This step involves the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of 3-O-Glucosylchlormadinol acetate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 3-O-Glucosylchlormadinol acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The glucosyl and acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry: In chemistry, 3-O-Glucosylchlormadinol acetate is used as a model compound for studying steroidal glucosides and their chemical properties. It serves as a reference for developing new synthetic methods and understanding reaction mechanisms.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and metabolic pathways. It is used in experiments to investigate the role of glucosylated steroids in cell signaling and regulation.
Medicine: In medicine, 3-O-Glucosylchlormadinol acetate is explored for its potential therapeutic applications. It is studied for its anti-inflammatory and immunomodulatory properties, making it a candidate for treating various inflammatory and autoimmune disorders.
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. Its unique chemical structure makes it a valuable intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of 3-O-Glucosylchlormadinol acetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to glucocorticoid receptors (GRs) in cells. This binding activates the receptor, leading to the regulation of gene expression and modulation of various cellular processes .
Molecular Targets and Pathways:
Glucocorticoid Receptors (GRs): The primary molecular target of 3-O-Glucosylchlormadinol acetate. Activation of GRs leads to anti-inflammatory and immunosuppressive effects.
Gene Expression: The compound influences the expression of genes involved in inflammation, immune response, and metabolism.
Cell Signaling Pathways: It modulates signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune regulation.
類似化合物との比較
Chlormadinol: The parent compound of 3-O-Glucosylchlormadinol acetate, used as a reference for comparison.
Glucosylated Steroids: Other glucosylated steroids with similar structures and properties.
Acetylated Steroids: Steroids with acetate groups at different positions.
Uniqueness: 3-O-Glucosylchlormadinol acetate is unique due to its specific combination of glucosyl and acetate groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
113547-99-2 |
|---|---|
分子式 |
C29H41ClO9 |
分子量 |
569.1 g/mol |
IUPAC名 |
[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C29H41ClO9/c1-14(32)29(39-15(2)33)10-7-19-17-12-21(30)20-11-16(5-8-27(20,3)18(17)6-9-28(19,29)4)37-26-25(36)24(35)23(34)22(13-31)38-26/h11-12,16-19,22-26,31,34-36H,5-10,13H2,1-4H3/t16-,17+,18-,19-,22+,23+,24-,25+,26+,27+,28-,29-/m0/s1 |
InChIキー |
FYXRJCKQDXHCLY-NGBQXFLDSA-N |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)OC5C(C(C(C(O5)CO)O)O)O)Cl)C)OC(=O)C |
異性体SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=C[C@H](CC[C@]34C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)Cl)C)OC(=O)C |
正規SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)OC5C(C(C(C(O5)CO)O)O)O)Cl)C)OC(=O)C |
同義語 |
3-GCMA 3-O-glucosylchlormadinol acetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![((3aR,4R,6aS)-5-Benzyl-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methanol](/img/structure/B53420.png)


![(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol](/img/structure/B53426.png)





![Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)](/img/structure/B53439.png)
